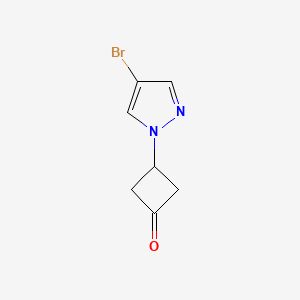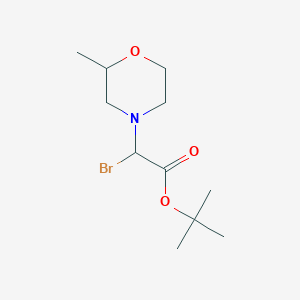
tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a morpholine ring with a methyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Starting Materials:
- tert-Butyl bromoacetate
- 2-Methylmorpholine
-
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
-
Procedure:
- Dissolve tert-butyl bromoacetate in the solvent.
- Add 2-methylmorpholine to the solution.
- Stir the reaction mixture at the specified temperature for the required time.
- Isolate the product by standard workup procedures, such as extraction and purification.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate can undergo various chemical reactions, including:
-
Nucleophilic Substitution:
- The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium azide, potassium thiolate, sodium alkoxide
- Major products: Corresponding substituted acetates
-
Hydrolysis:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Common reagents: Aqueous acid or base
- Major products: 2-bromo-2-(2-methylmorpholino)acetic acid
-
Reduction:
- The compound can be reduced to remove the bromine atom.
- Common reagents: Lithium aluminum hydride (LiAlH4)
- Major products: tert-Butyl 2-(2-methylmorpholino)acetate
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibitors and receptor modulators.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparación Con Compuestos Similares
- tert-Butyl bromoacetate
- tert-Butyl 2-bromo-2-methylpropionate
- 2-Bromo-2-methylpropane
Comparison:
tert-Butyl bromoacetate: Similar in structure but lacks the morpholine ring. Used as an alkylating agent in organic synthesis.
tert-Butyl 2-bromo-2-methylpropionate: Contains a similar tert-butyl ester group but with a different substitution pattern. Used in polymer chemistry and as an intermediate in organic synthesis.
2-Bromo-2-methylpropane: A simpler compound with a tert-butyl group and a bromine atom. Used as a standard reagent in synthetic organic chemistry.
Uniqueness: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate is unique due to the presence of the morpholine ring, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H20BrNO3 |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
tert-butyl 2-bromo-2-(2-methylmorpholin-4-yl)acetate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-7-13(5-6-15-8)9(12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
OYKKUESTKPMYGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCO1)C(C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12938459.png)
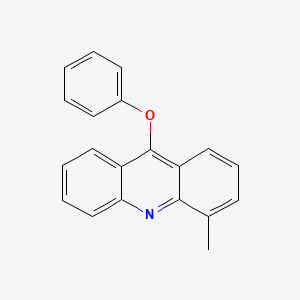

![2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12938482.png)
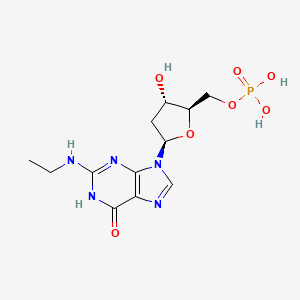
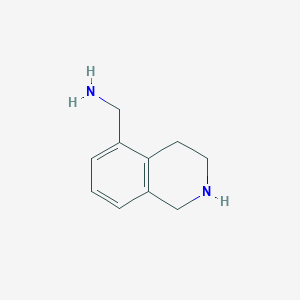
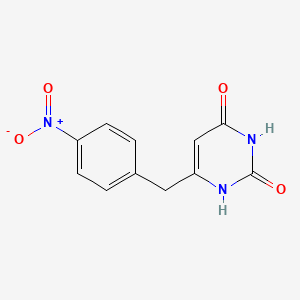

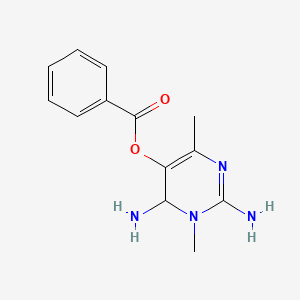



![(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid](/img/structure/B12938519.png)
